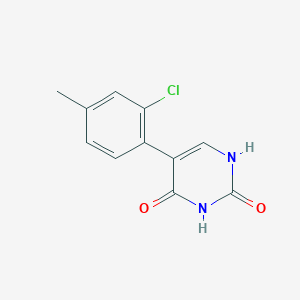
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (CHPD-95) is an organic compound used in scientific research. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 in the six-membered ring. CHPD-95 has a variety of applications in research, including its use as a reagent in organic synthesis, as a biochemical tool to study enzyme kinetics, and as a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of new compounds. It has also been used as a biochemical tool to study enzyme kinetics and as a fluorescent probe. It has been used to study the structure and function of proteins, as well as to detect and quantify proteins. 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has also been used to study the metabolism of drugs and to detect and quantify drugs in biological samples.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is also believed to bind to certain proteins, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it has been shown to inhibit the metabolism of drugs, which can lead to increased concentrations of the drug in the body. It has also been shown to bind to certain proteins, which may alter their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its availability, low cost, and ease of use. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, it is important to note that 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a competitive inhibitor and can interfere with the metabolism of certain drugs. Additionally, it can bind to certain proteins, which may alter their structure and function.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in scientific research. These include the use of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a tool to study the structure and function of proteins, to study the metabolism of drugs, and to detect and quantify drugs in biological samples. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as its mechanism of action. Finally, further research is needed to explore the potential of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% involves the reaction of 2-chloro-5-hydroxyphenylacetic acid with 2,4-dihydroxy-5-methylpyrimidine. The reaction is carried out in aqueous solution at a pH of 8.5-9.5 and a temperature of 70-80°C for 16-24 hours. The reaction is catalyzed by a base, such as potassium hydroxide, and the product is purified by column chromatography and crystallization.
Eigenschaften
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-2-1-5(14)3-6(8)7-4-12-10(16)13-9(7)15/h1-4,14H,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDBZNEOHCVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














